WAY-208466 dihydrochloride
Overview
Description
WAY-208466 dihydrochloride is a high affinity, selective 5-HT6 agonist . It has an EC50 of 7.3 nM at the human 5-HT6 receptor . This compound elevates cortical GABA levels in vivo in rat frontal cortex and exhibits antidepressant and anxiolytic-like effects .
Molecular Structure Analysis
The molecular formula of WAY-208466 dihydrochloride is C17H18FN3O2S.2HCl . The molecular weight is 420.33 g/mol .Physical And Chemical Properties Analysis
WAY-208466 dihydrochloride is soluble to 80 mM in water and to 80 mM in DMSO . It should be stored in a desiccated state at room temperature .Scientific Research Applications
Impact on Sleep and Wakefulness
WAY-208466, a selective 5-HT6 receptor agonist, has been studied for its effects on sleep patterns in rats. Systemic administration of WAY-208466 significantly increased wakefulness and reduced slow wave sleep (SWS), REM sleep, and the number of REM sleep periods. These effects were inhibited by the selective 5-HT6 receptor antagonist RO-399885. This suggests a potential application of WAY-208466 in modulating sleep-wake cycles through the serotonin 5-HT6 receptor pathway (Monti, Jantos, & Schechter, 2013).
Antidepressant and Anxiolytic Effects
WAY-208466 has shown promise as a potential antidepressant and anxiolytic compound. In rat models, it demonstrated both antidepressant-like and anxiolytic-like effects. The compound decreased immobility and increased swimming behavior in the forced swim test, effects similar to those observed with SSRIs like fluoxetine. It also showed anxiolytic activity in the defensive burying test and novelty-induced hypophagia test. These findings suggest that 5-HT6 receptor agonists like WAY-208466 could represent a new class of treatments for mood disorders (Carr, Schechter, & Lucki, 2011).
Neuropharmacological Profile
WAY-208466 has been characterized in terms of its neurochemical signature. In the rat frontal cortex, acute administration of WAY-208466 significantly increased extracellular GABA concentrations without altering levels of other neurotransmitters. This suggests a role for 5-HT6 receptors in modulating GABAergic systems. The compound also demonstrated potential therapeutic roles in the treatment of anxiety-related disorders, such as obsessive-compulsive disorder (OCD), by attenuating stimulated glutamate levels and decreasing adjunctive drinking behavior in rat models (Schechter et al., 2008).
Safety And Hazards
According to the safety data sheet, WAY-208466 dihydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S.2ClH/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14;;/h3-8,11-12H,9-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOHMLBVCLITHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
WAY-208466 dihydrochloride | |
CAS RN |
1207064-61-6 | |
Record name | WAY-208466 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207064616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WAY-208466 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID7Y1EE12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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